

# Application Note: Determination of Thifensulfuron-methyl Residue in Soybeans by HPLC-UV

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## Compound of Interest

Compound Name: Thifensulfuron methyl

Cat. No.: B1681301

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## Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of thifensulfuron-methyl residues in soybeans. The described protocol involves a straightforward extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. The method is demonstrated to be selective, accurate, and precise, making it suitable for routine monitoring and regulatory compliance of thifensulfuron-methyl in soybean matrices.

## Introduction

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops, including soybeans.<sup>[1][2]</sup> Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for thifensulfuron-methyl in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of its residues in agricultural products like soybeans. This application note presents a robust HPLC-UV method for the determination of thifensulfuron-methyl in soybeans, adapted from the procedure described by Ping et al.<sup>[1][3]</sup>

## Experimental

### Reagents and Materials

- Acetonitrile (HPLC grade)
- Sodium Chloride (NaCl)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Primary Secondary Amine (PSA) sorbent
- Thifensulfuron-methyl analytical standard (PESTANAL® or equivalent)[4]
- Deionized water
- 0.45 µm syringe filters

## Standard Solution Preparation

A stock standard solution of thifensulfuron-methyl (e.g., 100 mg/L) is prepared in acetonitrile.[3] Working standard solutions are then prepared by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 0.1 to 5.0 mg/L.[1][3][5]

## Sample Preparation

- Homogenization: A representative sample of soybeans is finely ground and homogenized.
- Extraction: 10 g of the homogenized soybean sample is weighed into a 50 mL centrifuge tube. 15 mL of acetonitrile is added, and the tube is vortexed for 1 minute.[3]
- Salting-out: 4.0 g of anhydrous MgSO<sub>4</sub> and 1.0 g of NaCl are added to the tube, which is then shaken vigorously for 1 minute and centrifuged at 4000 rpm for 5 minutes.[3]
- Dispersive SPE Cleanup: An aliquot of the upper acetonitrile layer is transferred to a micro-centrifuge tube containing PSA sorbent (e.g., 100 mg) and anhydrous MgSO<sub>4</sub> (e.g., 300 mg). [3] The tube is vortexed for 1 minute and then centrifuged.
- Final Preparation: The supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

## HPLC Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography system with UV Detector
Column	C18 column (e.g., 4.6 x 250 mm, 5 $\mu$ m)[3]
Mobile Phase	Acetonitrile and water (with phosphoric acid to pH 2.5)[3]
Gradient	0 min, 30% acetonitrile; 5–18 min, linear gradient to 80% acetonitrile; 18-20 min, 80% acetonitrile[3]
Flow Rate	1.0 mL/min[3]
Column Temperature	40 °C[3]
Detection Wavelength	220 nm[3]
Injection Volume	20 $\mu$ L

## Results and Discussion

The developed HPLC-UV method demonstrates good separation of thifensulfuron-methyl from the soybean matrix components. The chromatographic conditions were optimized to provide a well-resolved peak for thifensulfuron-methyl with a stable baseline.[3]

## Method Validation

The method was validated for linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ).

**Linearity:** The method showed excellent linearity over the concentration range of 0.1–5.0 mg/L for thifensulfuron-methyl, with a correlation coefficient ( $r^2$ ) of  $\geq 0.999$ . [1][3][5]

**Recovery and Precision:** The accuracy and precision of the method were evaluated by analyzing spiked soybean samples at different concentration levels. The average recoveries and relative standard deviations (RSD) are summarized in the table below.

Spiked Level (mg/kg)	Average Recovery (%)	RSD (%)
0.1	85.5	3.61
1.0	70.2	3.43
5.0	78.9	5.73

Data adapted from Ping et al.

[\[1\]](#)[\[3\]](#)

The average recoveries for thifensulfuron-methyl in spiked soybeans ranged from 70.2% to 85.5%, with relative standard deviations between 3.43% and 5.73%.[\[1\]](#)[\[3\]](#)

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for thifensulfuron-methyl in soybeans were determined to be sufficiently low to meet regulatory requirements.

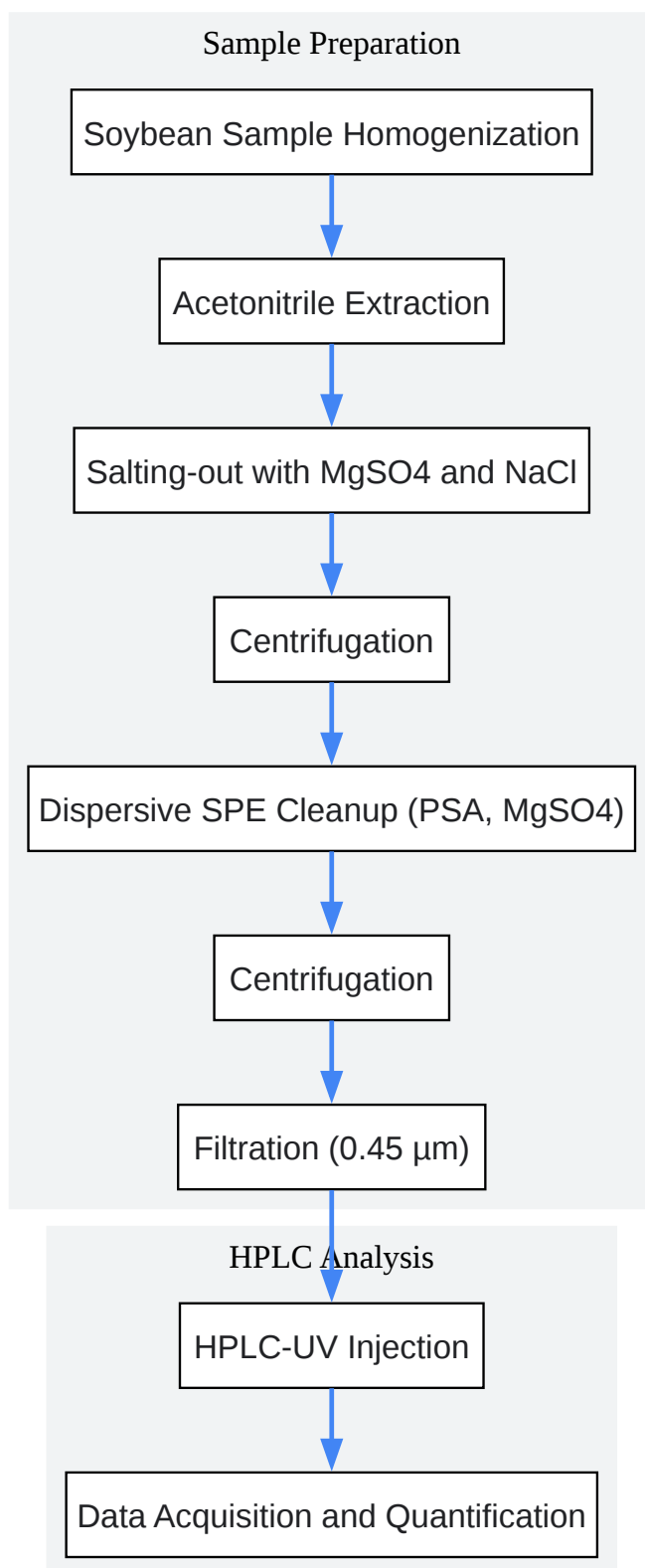
Parameter	Value (µg/kg)
LOD	< 47
LOQ	150

Data adapted from Ping et al.[\[1\]](#)[\[3\]](#)

## Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the determination of thifensulfuron-methyl residues in soybeans. The sample preparation procedure is efficient, and the chromatographic analysis is sensitive and selective. The validation data confirms that the method is suitable for routine analysis in food safety and quality control laboratories.

## Experimental Workflow and Chemical Structure



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Caption: Experimental workflow for Thifensulfuron-methyl analysis in soybeans.

Thifensulfuron-methyl

 $C_{12}H_{13}N_5O_6S_2$ [Click to download full resolution via product page](#)

Caption: Chemical structure of Thifensulfuron-methyl.

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